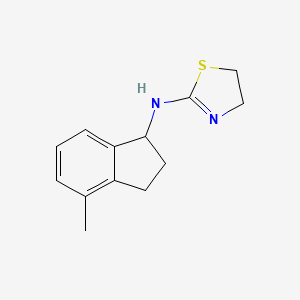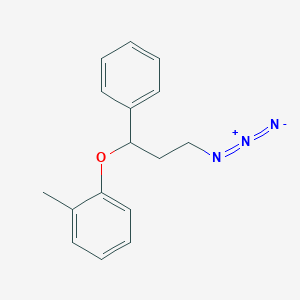
(R)-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane is an organic compound that features an azido group, a phenyl group, and a methylphenoxy group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Propane Backbone: The initial step involves the formation of the propane backbone through a Grignard reaction or an alkylation reaction.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Methylphenoxy Group: The methylphenoxy group is attached through an etherification reaction using a suitable phenol derivative.
Industrial Production Methods
Industrial production of ®-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Sodium azide is often used for azidation reactions, while other nucleophiles can be used for further substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of ®-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for labeling and tracking molecules in biological systems. The azido group can also interact with various molecular targets, leading to the formation of stable triazole linkages.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Chloro-2-methylphenoxy)propionic acid: Similar in structure but contains a carboxylic acid group instead of an azido group.
®-2-(4-Chloro-2-methylphenoxy)octyl propionate: Contains an octyl ester group instead of an azido group.
®-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine: Contains an amine group instead of an azido group.
Uniqueness
®-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry applications. This makes it particularly valuable in fields requiring specific and efficient labeling techniques.
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
1-(3-azido-1-phenylpropoxy)-2-methylbenzene |
InChI |
InChI=1S/C16H17N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 |
InChI Key |
SPJNLNFZPWFKNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(CCN=[N+]=[N-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


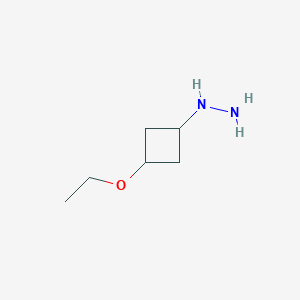
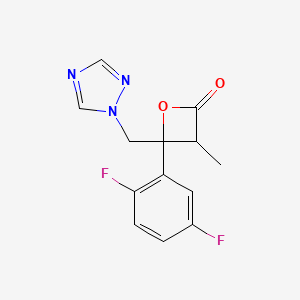
![2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid](/img/structure/B12286873.png)
![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)

![N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide](/img/structure/B12286895.png)
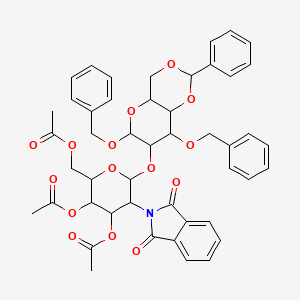
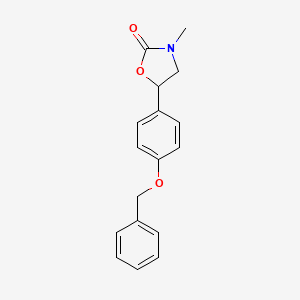

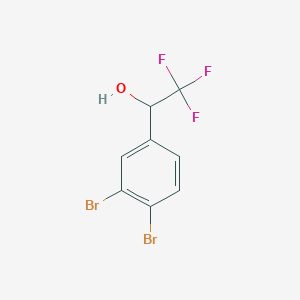
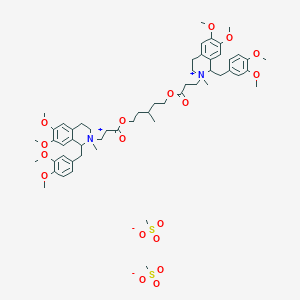
![N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea](/img/structure/B12286944.png)
![(2,5-Dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B12286956.png)
